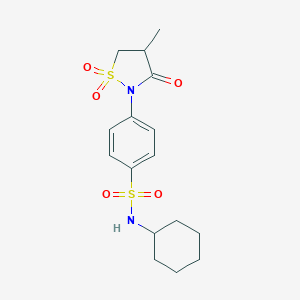![molecular formula C17H21N3OS B241039 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)
4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine, also known as MPT0G211, is a novel small molecule compound that has been developed for potential use in cancer treatment. This compound exhibits potent anti-tumor activity and has shown promising results in preclinical studies.
作用机制
The mechanism of action of 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine is not fully understood. However, it has been shown to inhibit the activity of several key enzymes involved in cancer cell proliferation and survival, including Akt and mTOR. 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine also induces cell cycle arrest and apoptosis in cancer cells.
生化和生理效应
4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models. This compound exhibits good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine has also been shown to enhance the efficacy of other anti-cancer agents when used in combination therapy.
实验室实验的优点和局限性
One of the main advantages of using 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine in lab experiments is its potent anti-tumor activity and low toxicity profile. This compound can be used to study the mechanisms of cancer cell proliferation and survival, as well as the efficacy of novel anti-cancer agents. However, the limitations of using 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine in lab experiments include the need for specialized equipment and expertise to synthesize and purify the compound.
未来方向
There are several future directions for the research and development of 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine. One potential direction is to further elucidate the mechanism of action of this compound and identify its molecular targets. Another direction is to conduct clinical trials to evaluate the safety and efficacy of 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine in cancer patients. Additionally, the use of 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine in combination therapy with other anti-cancer agents could be explored to enhance its therapeutic potential.
合成方法
The synthesis of 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine involves a multi-step process that includes the reaction of 2-methyl-6-phenylpyrimidine-4-thiol with 2-bromoethylmorpholine in the presence of a base. The resulting product is then subjected to various purification steps to obtain the final compound. The synthesis method has been optimized to yield a high purity and high yield of 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine.
科学研究应用
4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that this compound exhibits potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine has also been shown to induce apoptosis and inhibit tumor growth in animal models.
属性
产品名称 |
4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine |
|---|---|
分子式 |
C17H21N3OS |
分子量 |
315.4 g/mol |
IUPAC 名称 |
4-[2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine |
InChI |
InChI=1S/C17H21N3OS/c1-14-18-16(15-5-3-2-4-6-15)13-17(19-14)22-12-9-20-7-10-21-11-8-20/h2-6,13H,7-12H2,1H3 |
InChI 键 |
PCXWBIBAUOTFNS-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC(=N1)SCCN2CCOCC2)C3=CC=CC=C3 |
规范 SMILES |
CC1=NC(=CC(=N1)SCCN2CCOCC2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



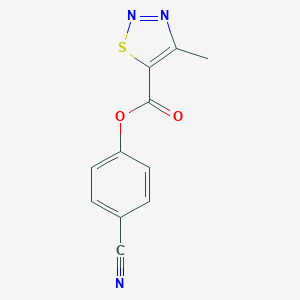
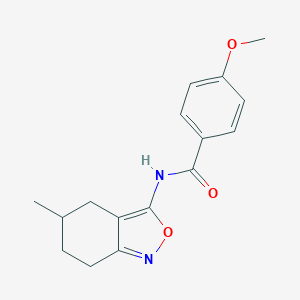

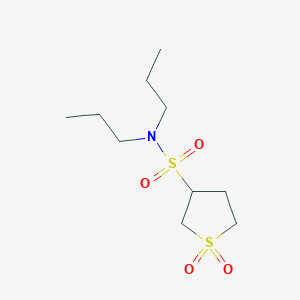
![1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B240965.png)
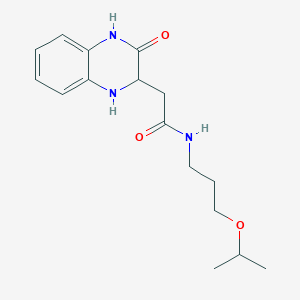
![N-[2-(1-naphthyloxy)ethyl]isonicotinamide](/img/structure/B240970.png)
![3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B240972.png)
![2-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240974.png)
![5-chloro-2-(propan-2-ylsulfanyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B240976.png)
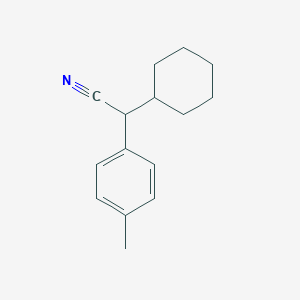
![2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240991.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B240992.png)
